Tridiphane
Overview
Description
Mechanism of Action
Target of Action
Tridiphane primarily targets the enzyme glutathione S-transferase (GST) in plants . GST plays a crucial role in the detoxification of harmful substances, including herbicides, by conjugating them with glutathione, a tripeptide composed of glycine, cysteine, and glutamic acid . This process renders the toxic compounds more water-soluble, facilitating their removal from the plant body .
Mode of Action
This compound acts as an inhibitor of GST, preventing the enzyme from detoxifying certain herbicides . This inhibition enhances the herbicidal activity of these compounds, making them more effective at controlling unwanted plant species . For instance, this compound has been shown to inhibit the metabolism of atrazine, a commonly used herbicide, to water-soluble metabolites in certain weed species . This inhibition results in higher levels of unmetabolized atrazine in the plant, leading to increased herbicidal activity .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the glutathione conjugation pathway . By inhibiting GST, this compound disrupts this pathway, preventing the detoxification of certain herbicides and enhancing their phytotoxic effects . The downstream effects of this disruption include increased herbicidal activity and improved weed control .
Pharmacokinetics
Like many other herbicides, this compound is likely absorbed by plants through the roots and leaves, distributed throughout the plant via the vascular system, metabolized in plant tissues, and excreted or sequestered in plant cells .
Result of Action
The primary molecular effect of this compound’s action is the inhibition of GST activity, which disrupts the detoxification of certain herbicides and enhances their phytotoxic effects . At the cellular level, this can lead to increased herbicide concentrations within plant cells, resulting in greater herbicidal activity and improved weed control .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the timing of this compound application relative to the application of other herbicides can affect its synergistic effects . In one study, this compound applied 1 or 2 days before atrazine or an atrazine-cyanazine mixture generally controlled wild oat similar to the this compound-triazine tank mix . .
Biochemical Analysis
Biochemical Properties
Tridiphane plays a significant role in biochemical reactions by interacting with various enzymes and proteins. One of its primary interactions is with glutathione S-transferase (GST), an enzyme involved in detoxification processes. This compound inhibits GST, thereby enhancing the activity of herbicides like atrazine and cyanazine . This inhibition leads to an accumulation of toxic compounds within the weed cells, ultimately causing cell death.
Cellular Effects
This compound affects various types of cells and cellular processes. In plant cells, it disrupts normal cellular functions by inhibiting detoxification enzymes, leading to an accumulation of herbicide compounds. This disruption affects cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to enhance the control of wild oat (Avena fatua) by atrazine-cyanazine mixtures, indicating its impact on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tridiphane can be synthesized through the reaction of 3,5-dichlorophenylacetic acid with trichloroacetaldehyde in the presence of a base. The reaction typically involves the formation of an intermediate, which is then cyclized to form the oxirane ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Tridiphane undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler compounds by breaking down the oxirane ring.
Substitution: This compound can undergo substitution reactions where one or more of its chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions vary but often include derivatives of the original compound with altered functional groups, which can have different chemical and physical properties .
Scientific Research Applications
Tridiphane has several applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: this compound is studied for its effects on biological systems, particularly its role in inhibiting certain enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is widely used in agriculture as a synergist in herbicides to enhance the effectiveness of other compounds
Comparison with Similar Compounds
Similar Compounds
Indanofan: Another oxirane compound with similar herbicidal synergistic properties.
Atrazine: A widely used herbicide that is often used in combination with tridiphane for enhanced effectiveness
Uniqueness
This compound is unique in its ability to enhance the effectiveness of other herbicides by inhibiting detoxification enzymes. This property makes it particularly valuable in agricultural applications where resistance to herbicides is a growing concern .
Properties
IUPAC Name |
2-(3,5-dichlorophenyl)-2-(2,2,2-trichloroethyl)oxirane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl5O/c11-7-1-6(2-8(12)3-7)9(5-16-9)4-10(13,14)15/h1-3H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBZHOAONZVJLOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)(CC(Cl)(Cl)Cl)C2=CC(=CC(=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8024365 | |
Record name | Tridiphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8024365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58138-08-2 | |
Record name | Tridiphane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58138-08-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tridiphane [ANSI:BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058138082 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tridiphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8024365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TRIDIPHANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z5677LQE6J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Tridiphane?
A1: this compound's primary mechanism of action is the inhibition of glutathione S-transferases (GSTs) [, , , , ]. GSTs are enzymes crucial for detoxifying herbicides in plants, particularly those metabolized via conjugation with glutathione.
Q2: How does this compound enhance the activity of other herbicides?
A2: By inhibiting GSTs, this compound prevents the detoxification of certain herbicides, leading to their accumulation in the target plants [, , , , , , ]. This results in enhanced herbicidal activity and improved weed control.
Q3: Which herbicides have shown synergistic effects when combined with this compound?
A3: this compound has demonstrated synergistic effects with various herbicides, including Atrazine [, , , , , , ], Cyanazine [, , , , ], EPTC [, ], Alachlor [, , ], Propanil [, ], and Metribuzin [].
Q4: Does this compound affect all plant species equally?
A4: No, this compound exhibits differential toxicity among plant species. For instance, it synergizes EPTC and Alachlor activity in both Corn and Proso Millet, but the effective herbicide rates for Proso Millet control are much lower []. Additionally, this compound increased Paraquat-induced injury in Soybean, Corn, and Giant Foxtail [].
Q5: Can this compound impact the uptake and metabolism of other herbicides?
A5: Yes, research suggests that this compound can alter the uptake and metabolism of certain herbicides. For example, it increased Atrazine uptake in both Corn and Giant Foxtail seedlings. While Atrazine metabolism to water-soluble metabolites increased in Corn, it remained unchanged in Giant Foxtail [].
Q6: Does this compound affect glutathione levels in plants?
A6: Studies indicate that this compound, along with Atrazine, can influence glutathione levels in plants. Both herbicides caused a decrease in thiol content in excised corn roots [].
Q7: What is the molecular formula and weight of this compound?
A7: this compound has the molecular formula C9H6Cl5O and a molecular weight of 316.4 g/mol.
Q8: How do environmental conditions influence this compound's effectiveness?
A8: Environmental conditions can influence this compound's efficacy. In one study, this compound only enhanced Paraquat-induced growth inhibition in Soybean under environmental conditions that already limited plant growth [].
Q9: Does this compound act as a catalyst in any known reactions?
A9: The provided research does not indicate any catalytic properties of this compound. It primarily acts as an inhibitor of GSTs, influencing the metabolic pathways of other herbicides.
Q10: What is known about the toxicity of this compound?
A10: While the provided research focuses on this compound's herbicidal activity, further studies are needed to evaluate its potential toxicity comprehensively.
Q11: What is the environmental fate of this compound?
A11: Research indicates that this compound can persist in soil, with its degradation influenced by factors like soil type and microbial activity [].
Q12: Does this compound impact soil microorganisms?
A12: Studies have shown that this compound can affect the activity of soil microorganisms, including those involved in nitrification, sulfur oxidation, and denitrification [].
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.